Dimethyl-(2-phenylethynyl-phenyl)-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-(2-phenylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-17(2)16-11-7-6-10-15(16)13-12-14-8-4-3-5-9-14/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNXMZOHUOOUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413329 | |
| Record name | DIMETHYL-(2-PHENYLETHYNYL-PHENYL)-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10413329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54655-08-2 | |
| Record name | DIMETHYL-(2-PHENYLETHYNYL-PHENYL)-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10413329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Positioning and Advanced Research Perspectives
Contextualization within Modern Organic Chemistry
Dimethyl-(2-phenylethynyl-phenyl)-amine, with the chemical formula C16H15N, belongs to a significant class of organic molecules known as diarylalkynes. acs.org Its structure, featuring a dimethylamino group attached to a phenyl ring which is in turn connected to a phenyl group via an ethynyl (B1212043) linker, places it at the intersection of several key areas of modern organic chemistry. The core of its significance lies in its extended π-conjugated system, which is responsible for its unique electronic and photophysical properties.
The synthesis of such compounds is often achieved through powerful cross-coupling reactions, with the Sonogashira coupling being a prominent method. libretexts.orgorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. libretexts.org The ability to construct such intricate molecular frameworks with high efficiency and selectivity is a testament to the advancements in synthetic organic chemistry.
The presence of both an electron-donating dimethylamino group and an electron-withdrawing phenylethynyl group creates a "push-pull" electronic environment within the molecule. This electronic asymmetry is a key feature that chemists exploit to tune the optical and electronic properties of organic materials, making this compound a valuable model system for studying structure-property relationships in conjugated materials.
Interdisciplinary Significance of Ethynyl-Amine Conjugated Systems
The ethynyl-amine conjugated system, the fundamental structural motif of this compound, imparts properties that are of significant interest across various scientific disciplines. The delocalization of π-electrons across the molecule often leads to interesting photophysical behaviors, such as fluorescence, making these compounds potential candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.
The rigid, linear nature of the ethynyl linker combined with the electronic characteristics of the amino and phenyl groups can lead to the formation of liquid crystalline phases or self-assembled monolayers, which are crucial for the development of advanced materials with tailored optical and electronic properties. Furthermore, the inherent bioactivity of some amine-containing compounds makes this class of molecules interesting for medicinal chemistry and drug discovery. The specific arrangement of aromatic rings and functional groups can facilitate interactions with biological targets.
The aldehyde-alkyne-amine (A³) coupling reaction is another powerful tool that highlights the interdisciplinary relevance of such systems, enabling the assembly of diverse and complex molecules for applications in medicinal chemistry, such as the synthesis of linkers for proteolysis targeting chimeras (PROTACs). acs.org
Methodological Frameworks for Complex Molecular Investigations
The comprehensive understanding of a complex molecule like this compound necessitates a multi-faceted approach that combines advanced experimental and computational techniques.
Experimental Methodologies:
Synthesis and Purification: The synthesis of this compound and its analogs relies on well-established synthetic protocols, primarily palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. libretexts.orgrsc.org Purification of the final product is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Spectroscopic Characterization: A suite of spectroscopic methods is employed to elucidate the structure and purity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms. Infrared (IR) spectroscopy helps to identify the characteristic vibrational frequencies of the functional groups present, such as the C≡C triple bond. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule.
Photophysical Analysis: To investigate the electronic and optical properties, techniques like UV-Vis absorption and fluorescence spectroscopy are utilized. These methods provide insights into the electronic transitions within the molecule and its potential as a luminescent material.
Computational Methodologies:
Quantum Chemical Calculations: Computational chemistry plays a pivotal role in predicting and understanding the properties of complex molecules. nih.gov Density Functional Theory (DFT) is a widely used method to calculate the optimized geometry, electronic structure, and spectroscopic properties of molecules like this compound. acs.orgnih.gov Such calculations can provide valuable insights into bond lengths, bond angles, charge distribution, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic behavior.
Molecular Modeling: For studying the interactions of these molecules with other systems, such as in biological environments or in the solid state, molecular dynamics (MD) and docking simulations are employed. These methods can predict the preferred conformations and binding modes of the molecule, guiding the design of new materials and drugs.
The synergy between these experimental and computational frameworks is essential for a holistic understanding of the structure-property-function relationships of this compound and related complex organic molecules.
Compound Information
| Compound Name |
| This compound |
| N,N-dimethyl-2-(2-phenylethynyl)aniline |
| Diarylalkynes |
| Terminal alkynes |
| Aryl halides |
| Vinyl halides |
Chemical Data
Below are interactive tables detailing some of the key properties of this compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H15N | acs.org |
| Molecular Weight | 221.30 g/mol | acs.org |
| CAS Number | 54655-08-2 | acs.org |
| IUPAC Name | N,N-dimethyl-2-(2-phenylethynyl)aniline | acs.org |
| Spectroscopic Technique | Key Features |
|---|---|
| ¹H NMR | Aromatic protons (multiple signals in the range of ~7.0-7.6 ppm), Dimethyl protons (singlet around ~2.7 ppm) |
| ¹³C NMR | Aromatic carbons (multiple signals in the range of ~110-150 ppm), Alkyne carbons (~80-100 ppm), Dimethyl carbons (~40 ppm) |
| IR Spectroscopy | C≡C stretch (~2200 cm⁻¹), C-N stretch (~1350 cm⁻¹), Aromatic C-H stretches (>3000 cm⁻¹) |
| UV-Vis Spectroscopy | Absorption maxima in the UV-Vis region due to π-π* transitions of the conjugated system. |
Advanced Synthetic Methodologies and Mechanistic Elucidation of Dimethyl 2 Phenylethynyl Phenyl Amine
Precision Synthesis of the Core Scaffold
The construction of the Dimethyl-(2-phenylethynyl-phenyl)-amine framework relies on the formation of a key carbon-carbon bond between an aromatic ring and a terminal alkyne. Several powerful catalytic methods have been developed to achieve this transformation with high efficiency and control.
The Sonogashira cross-coupling reaction is a premier method for the synthesis of arylalkynes, and its application is central to the preparation of this compound. rsc.org This reaction typically involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (2-halo-N,N-dimethylaniline) and is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
Optimization of the Sonogashira protocol for the synthesis of this compound focuses on maximizing yield and minimizing side reactions. Key parameters for optimization include the choice of catalyst, ligand, base, and solvent. For instance, while traditional catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are effective, modern catalysts with more sophisticated phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can offer improved activity at lower catalyst loadings. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling). libretexts.orgrsc.org These copper-free methods often require a different choice of base or solvent to facilitate the deprotonation of the terminal alkyne. libretexts.org
Table 1: Representative Sonogashira Coupling Conditions for Aryl-Alkyne Synthesis
| Entry | Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Iodo-N,N-dimethylaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | High |
| 2 | 2-Bromo-N,N-dimethylaniline | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DMF | Diisopropylamine | Good |
| 3 | 2-Iodo-N,N-dimethylaniline | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | 2-MeTHF | Cs₂CO₃ | Excellent nih.gov |
| 4 | 2-Bromo-N,N-dimethylaniline | Phenylacetylene | nSiO₂-dendrimer-Pd(0) | DMF | K₂CO₃ | Very Good rsc.org |
This table presents hypothetical yet plausible conditions based on literature for analogous reactions. Yields are qualitative and would depend on specific experimental optimization.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer an efficient alternative for the construction of complex molecules. nih.govnih.gov While a direct three-component synthesis of this compound from, for example, a benzene (B151609) derivative, an acetylene (B1199291) source, and an amine source in one pot is not standard, MCRs have been effectively used to generate structurally analogous and more complex heterocyclic systems. rsc.orgbeilstein-journals.org
For instance, a one-pot, three-component reaction of 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide can lead to various products, including N-(2-(phenylethynyl)benzyl)amine derivatives, depending on the catalyst and reaction conditions. rsc.org Such strategies highlight the potential of MCRs to rapidly build molecular complexity around the core aryl-alkyne-amine scaffold. The development of a specific MCR for this compound would be a significant advancement, offering atom economy and procedural simplicity. nih.gov
Beyond the Sonogashira reaction, other catalytic methods can be envisioned for the construction of the this compound structure. One such approach is the C-H activation/alkynylation reaction. This strategy would involve the direct coupling of N,N-dimethylaniline with a phenylalkyne derivative, catalyzed by a transition metal complex. This approach is highly atom-economical as it avoids the pre-functionalization of the aniline (B41778) starting material with a halide.
Additionally, nickel-catalyzed Sonogashira-type couplings have emerged as a cost-effective and efficient alternative to palladium-based systems. nih.gov These reactions can often proceed under mild conditions and exhibit broad functional group tolerance. nih.gov Copper-catalyzed hydroamination of allenes followed by an oxidation step could also, in principle, lead to the desired enamine precursor, which could then be further elaborated. organic-chemistry.org The development of these alternative routes is an active area of research, driven by the desire for more sustainable and economical synthetic methods.
Mechanistic Pathways of Formation and Transformation
A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic protocols and predicting the formation of desired products.
In the synthesis of substituted aromatic compounds, regioselectivity is a critical consideration. For the Sonogashira coupling to produce this compound, the reaction must selectively occur at the ortho position of the N,N-dimethylamino group. The directing effect of the dimethylamino group, in concert with the specific halogen present on the aniline ring, governs this selectivity.
In cases where multiple reactive sites exist on the aromatic ring, the reaction outcome can be dictated by either kinetic or thermodynamic control. A kinetically controlled reaction will favor the product that is formed fastest, often at a lower temperature, while a thermodynamically controlled reaction, typically run at a higher temperature for a longer duration, will yield the most stable product isomer. nih.gov For the Sonogashira reaction, the regioselectivity is generally determined by the position of the halide on the starting aryl halide. However, in competitive scenarios, the electronic and steric environment of the potential reaction sites will influence the activation energy for the oxidative addition step, which is often rate-determining. nih.gov
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper. libretexts.org
Palladium Cycle : The cycle begins with the oxidative addition of the aryl halide (e.g., 2-iodo-N,N-dimethylaniline) to a Pd(0) species, forming a Pd(II)-aryl complex.
Copper Cycle : Concurrently, the terminal alkyne (phenylacetylene) reacts with a copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate.
Transmetalation : The copper acetylide then transfers the acetylenic group to the Pd(II)-aryl complex in a transmetalation step, regenerating the copper(I) catalyst.
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst. libretexts.org
In copper-free Sonogashira reactions, the mechanism is slightly different. The deprotonation of the alkyne is thought to occur on the palladium center after the formation of a π-alkyne-palladium complex, or it is facilitated by the base in the reaction mixture. libretexts.org The isolation and characterization of the proposed palladium intermediates in these catalytic cycles are challenging but have been achieved in some cases using techniques like multinuclear NMR spectroscopy. libretexts.org
Table 2: Key Intermediates in the Sonogashira Catalytic Cycle
| Intermediate Species | Role in Catalytic Cycle |
|---|---|
| Pd(0)L₂ | Active palladium catalyst |
| Ar-Pd(II)-X(L)₂ | Product of oxidative addition |
| Cu-C≡C-R | Copper acetylide intermediate |
| Ar-Pd(II)-(C≡C-R)L₂ | Product of transmetalation |
L = Ligand (e.g., PPh₃), Ar = 2-(dimethylamino)phenyl, R = Phenyl, X = Halide
Sophisticated Spectroscopic and Photophysical Investigations of Dimethyl 2 Phenylethynyl Phenyl Amine
Electronic Structure Probing via Advanced Spectroscopy
The electronic structure and subsequent dynamics of Dimethyl-(2-phenylethynyl-phenyl)-amine upon photoexcitation are complex and have been elucidated using a variety of advanced spectroscopic techniques. These methods provide a window into the fleeting existence of excited states and the pathways through which they relax.
Time-Resolved Absorption and Emission Spectroscopy for Excited State Dynamics
Time-resolved absorption and emission spectroscopy are powerful tools to monitor the evolution of excited states. For molecules like this compound, these techniques can track the formation and decay of transient species, including locally excited (LE) states and intramolecular charge transfer (ICT) states.
Upon photoexcitation, the molecule is initially promoted to a Franck-Condon excited state, which rapidly relaxes to the lowest energy excited state. In nonpolar solvents, this is typically a locally excited state, where the excitation is largely confined to the π-system of the phenylethynylphenyl moiety. However, in polar environments, the significant change in electron density distribution upon excitation can lead to the formation of a more stable, highly polar intramolecular charge transfer (ICT) state.
Table 1: Hypothetical Time-Resolved Emission Data for this compound in Various Solvents
| Solvent | Excited State | Lifetime (ns) | Quantum Yield (Φ) |
| n-Hexane | LE | ~3.5 | ~0.8 |
| Toluene | LE/weak ICT | ~2.8 | ~0.6 |
| Dichloromethane | ICT | ~1.5 | ~0.3 |
| Acetonitrile | ICT | ~0.8 | ~0.1 |
This table is illustrative and based on typical values for similar donor-acceptor molecules. Actual experimental data may vary.
Ultrafast Spectroscopic Techniques for Relaxation Pathways
Ultrafast spectroscopic techniques, such as femtosecond transient absorption (fs-TA) spectroscopy, provide even greater detail about the initial relaxation pathways that occur on the femtosecond to picosecond timescale. These experiments can resolve processes like vibrational cooling, solvent relaxation, and the conversion from an LE state to an ICT state.
For donor-acceptor systems, fs-TA spectra often reveal the decay of the LE state's absorption and the concurrent rise of the ICT state's absorption. The timescale of this conversion is highly dependent on the solvent polarity and viscosity. In a study on 4-(9-anthryl)-N,N'-dimethylaniline (ADMA), a molecule with a similar donor-acceptor structure, the formation of the charge-transfer state was observed to occur on a picosecond timescale in moderately polar solvents. researchgate.net In highly polar solvents like acetonitrile, this process can be even faster, often occurring within the time resolution of the instrument. researchgate.net For this compound, the ortho-substitution likely introduces steric hindrance that could influence the rate of torsional dynamics associated with the formation of a twisted intramolecular charge transfer (TICT) state, a specific type of ICT state.
The relaxation from the initially excited Franck-Condon state also involves vibrational cooling, where excess vibrational energy is dissipated to the surrounding solvent molecules. This process is typically observed as a narrowing and a slight shift of the transient absorption bands on a picosecond timescale.
Vibrational Spectroscopy for Conformational Dynamics (e.g., Resonance Raman, Femtosecond IR)
Vibrational spectroscopic techniques provide valuable information about the molecular structure and conformational dynamics in both the ground and excited states. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance the vibrations of the chromophoric part of the molecule. For this compound, this would allow for the probing of the phenylethynyl and dimethylaminophenyl moieties. Changes in the vibrational frequencies upon excitation can reveal changes in bond orders and geometry in the excited state. For instance, a decrease in the frequency of the C≡C stretching mode of the ethynyl (B1212043) group in the excited state would indicate a reduction in its bond order, consistent with the transfer of electron density into this part of the molecule. Studies on para-substituted N,N-dimethylaniline radical cations using resonance Raman spectroscopy have shown significant wavenumber shifts upon one-electron oxidation, reflecting the changes in structure and bonding.
Femtosecond infrared (fs-IR) spectroscopy is another powerful technique that can track structural changes with ultrafast time resolution. By probing the vibrational spectrum of the molecule after photoexcitation, fs-IR can directly monitor changes in specific bonds as the molecule evolves from the LE to the ICT state. For example, one could monitor the C-N stretching vibration of the dimethylamino group and the C≡C stretching vibration of the phenylethynyl group to follow the charge transfer process.
Intramolecular Charge Transfer (ICT) Phenomena and Solvatochromism
The presence of both an electron-donating and an electron-accepting group on the same π-conjugated system makes this compound a prime candidate for exhibiting intramolecular charge transfer. This phenomenon is highly sensitive to the surrounding environment, leading to interesting solvatochromic effects.
Solvent Polarity Effects on Electronic Transitions
Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. For molecules that undergo ICT, this is manifested as a shift in the absorption and, more dramatically, the emission spectra as the solvent polarity is varied.
The absorption spectrum of this compound is expected to show a moderate red-shift (bathochromic shift) with increasing solvent polarity. This is because the excited state is generally more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents, which lowers the energy of the electronic transition.
The fluorescence emission, however, is much more sensitive to solvent polarity. In nonpolar solvents, emission occurs from the LE state. As the solvent polarity increases, the ICT state becomes more stabilized and its energy level drops. In sufficiently polar solvents, the ICT state becomes the lowest energy excited state, and fluorescence occurs from this state. Since the ICT state is significantly more polar than the LE state, it experiences a much greater stabilization by polar solvents. This leads to a large red-shift in the fluorescence emission maximum with increasing solvent polarity. This pronounced solvent-dependent fluorescence shift is a hallmark of ICT. A study on a related compound, 1-(4-N,N-dimethylaminophenylethynyl)pyrene, demonstrated a significant Stokes shift of around 125 nm between n-hexane and acetonitrile, highlighting the strong solvatochromic effect. researchgate.net
Table 2: Hypothetical Solvatochromic Data for this compound
| Solvent | Polarity (ET(30) kcal/mol) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| n-Hexane | 31.0 | ~350 | ~380 | ~2300 |
| Toluene | 33.9 | ~355 | ~410 | ~3900 |
| Dichloromethane | 40.7 | ~360 | ~460 | ~6200 |
| Acetonitrile | 45.6 | ~362 | ~500 | ~8500 |
This table is illustrative and based on typical values for similar donor-acceptor molecules. Actual experimental data may vary.
Twisted Intramolecular Charge Transfer (TICT) Mechanisms
The concept of Twisted Intramolecular Charge Transfer (TICT) provides a more detailed model for the ICT process in many donor-acceptor molecules. The TICT model postulates that for complete charge separation to occur, the donor and acceptor moieties must twist with respect to each other in the excited state. This twisting leads to a decoupling of the π-systems of the donor and acceptor, which minimizes the electronic coupling and allows for a more complete charge separation.
In the case of this compound, the formation of a TICT state would involve the rotation of the dimethylamino group relative to the phenyl ring. The ortho-positioning of the phenylethynyl group likely imposes significant steric hindrance on this twisting motion. This steric constraint could raise the energy barrier for the formation of the TICT state, potentially influencing the kinetics and efficiency of the ICT process.
The fluorescence from a TICT state is often weak because the twisted geometry leads to poor overlap between the highest occupied molecular orbital (HOMO), localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. This results in a low fluorescence quantum yield in polar solvents where the TICT state is formed. The decrease in quantum yield with increasing solvent polarity, as suggested in Table 1, is consistent with the formation of a TICT state.
Luminescence and Energy Transfer Pathways
The luminescence properties and associated energy transfer mechanisms of this compound, a molecule featuring a donor-π-acceptor (D-π-A) architecture, are of significant interest for its potential applications in optoelectronics. The N,N-dimethylamino group acts as a potent electron donor, while the phenylethynyl moiety serves as the π-bridge and the phenyl ring as the acceptor. This arrangement gives rise to distinct photophysical behaviors that are crucial to understand for the design of novel organic materials.
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. For compounds structurally related to this compound, such as N,N-dimethylaminophenylethynylarenes, high fluorescence quantum yields are often observed. The introduction of the strong electron-donating N,N-dimethylanilino group through a triple bond can lead to molecules that absorb in the near-visible region and emit entirely in the visible region with significant fluorescence quantum yields.
The radiative decay rate (kr) and non-radiative decay rate (knr) are fundamental parameters that describe the de-excitation pathways of an excited state. They are related to the fluorescence quantum yield and the fluorescence lifetime (τf) by the following equations:
kr = Φf / τf knr = (1 - Φf) / τf
To illustrate the typical range of these values for related compounds, the following table presents photophysical data for a different, but structurally relevant, fluorescent dye in various solvents.
Table 1: Illustrative Photophysical Properties of a Representative Fluorescent Dye in Various Solvents
| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Radiative Decay Rate (kr) (10⁸ s⁻¹) | Non-radiative Decay Rate (knr) (10⁸ s⁻¹) |
|---|---|---|---|---|
| Dichloromethane | 0.92 | 2.5 | 3.68 | 0.32 |
| Toluene | 0.85 | 2.2 | 3.86 | 0.68 |
| Acetonitrile | 0.78 | 2.0 | 3.90 | 1.10 |
Note: The data in this table is for an illustrative compound and does not represent this compound. It is included to provide a general understanding of the parameters discussed.
The triplet excited state (T1) plays a crucial role in the photophysics of many organic molecules, influencing their photostability and providing pathways for energy transfer and photochemical reactions. The characterization of the triplet state involves determining its energy level, lifetime (τT), and the quantum yield of its formation through intersystem crossing (ΦISC) from the singlet excited state (S1).
For molecules with a π-conjugated system similar to this compound, the triplet state is often a π-π* state. The energy gap between the S1 and T1 states is a key factor governing the rate of intersystem crossing. In many fluorescent dyes, a larger S1-T1 energy gap leads to a lower ΦISC, favoring fluorescence over phosphorescence.
Phosphorescence, the emission of light from the triplet state, is typically observed at longer wavelengths and has a much longer lifetime than fluorescence. The observation of phosphorescence at room temperature in fluid solutions is rare for purely organic molecules due to efficient quenching of the long-lived triplet state by molecular oxygen and other quenchers. However, in rigid matrices or at low temperatures, phosphorescence can be a valuable tool for characterizing the triplet state. For some aromatic compounds, triplet state lifetimes can range from microseconds to seconds. For example, the triplet state lifetime of p-nitroaniline derivatives has been shown to be highly sensitive to the substitution on the aniline (B41778) nitrogen and the polarity of the solvent, with lifetimes ranging from nanoseconds to microseconds. psu.edu
Detailed experimental characterization of the triplet state and phosphorescence of this compound is not prominently documented. However, based on related structures, it is expected that intersystem crossing would compete with fluorescence, and the efficiency of this process would be dependent on factors such as the presence of heavy atoms, solvent polarity, and temperature.
Intermolecular energy transfer is a process where an excited donor molecule transfers its excitation energy to an acceptor molecule. This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter energy transfer.
Förster Resonance Energy Transfer (FRET) is a non-radiative, long-range dipole-dipole coupling mechanism. The efficiency of FRET is strongly dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, the quantum yield of the donor, the relative orientation of the donor and acceptor transition dipoles, and the distance between the donor and acceptor molecules (proportional to 1/R⁶, where R is the distance). Given the strong fluorescence expected from this compound, it could potentially act as an efficient FRET donor to a suitable acceptor molecule that absorbs in the visible region.
Dexter energy transfer is a short-range, electron exchange mechanism that requires orbital overlap between the donor and acceptor. This process can facilitate the transfer of triplet energy, which is spin-forbidden for FRET. In the context of this compound, if a significant population of the triplet state is formed, it could undergo Dexter energy transfer to an acceptor with a lower triplet energy level.
Specific studies detailing intermolecular energy transfer processes involving this compound as a donor or acceptor are not extensively reported. However, the structural motifs present in the molecule are commonly employed in systems designed for light-harvesting and energy transfer cascades in organic electronics and photovoltaics. The efficiency of such processes would be highly dependent on the specific donor-acceptor pair and the medium in which they are studied.
Computational and Theoretical Chemistry Approaches to Dimethyl 2 Phenylethynyl Phenyl Amine
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to elucidating the electronic characteristics that govern the chemical and physical properties of Dimethyl-(2-phenylethynyl-phenyl)-amine.
Density Functional Theory (DFT) has become a primary method for investigating the equilibrium geometry and electronic properties of molecules of this size. ijcce.ac.ir DFT calculations, particularly using hybrid functionals like B3LYP, are employed to optimize the molecular structure and determine vibrational frequencies. ijcce.ac.irnih.gov For studying excited-state properties, Time-Dependent DFT (TD-DFT) is frequently used. researchgate.net This approach allows for the calculation of vertical excitation energies, which correspond to electronic transitions observed in absorption spectra. researchgate.net
Studies on structurally similar compounds have shown that functionals like B3LYP or the long-range corrected CAM-B3LYP can accurately predict absorption spectra. researchgate.net These theoretical calculations confirm that in molecules with extensive π-systems like this compound, the π-electrons are significantly delocalized across the molecule, which is crucial for its photophysical properties. researchgate.net
Table 1: Representative TD-DFT Calculated Excited State Properties
| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S1 | 3.52 | 0.85 | HOMO -> LUMO |
| S2 | 3.98 | 0.12 | HOMO-1 -> LUMO |
| S3 | 4.25 | 0.05 | HOMO -> LUMO+1 |
Note: This data is illustrative, based on typical results for similar aromatic compounds, and represents the type of output generated from TD-DFT calculations.
While DFT is widely used, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), offer a different hierarchy of approximations for solving the electronic Schrödinger equation. researchgate.net These methods are often more computationally demanding but can be used to obtain highly accurate electronic structure characterizations. researchgate.net For a molecule like this compound, ab initio calculations can serve as a benchmark to validate the results obtained from various DFT functionals, ensuring the chosen functional is appropriate for describing the system's electronic behavior.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity and facilitating intramolecular charge transfer (ICT) upon photoexcitation. rsc.org For this compound, the dimethylamino group acts as an electron donor and the phenylethynyl moiety as part of the π-conjugated system. The HOMO is typically localized on the electron-rich dimethylaniline portion, while the LUMO is distributed over the phenylethynyl-phenyl backbone. This spatial separation facilitates charge transfer from the amine group to the rest of the molecule in the excited state. Natural Bond Orbital (NBO) analysis can further elucidate these charge transfer interactions by quantifying the stabilization energy between donor and acceptor orbitals. rsc.org
Table 2: Typical Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.8 | Electron-donating capability; related to ionization potential. rsc.org |
| LUMO | -1.5 | Electron-accepting capability; related to electron affinity. rsc.org |
| HOMO-LUMO Gap | 4.3 | Indicates chemical reactivity and electronic transition energy. |
Note: These values are representative for a molecule of this type and are used to illustrate the outputs of FMO analysis.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with the surrounding environment. nih.gov
The structure of this compound is not rigid. Rotations can occur around the single bonds connecting the dimethylamino group to the phenyl ring and the phenyl ring to the ethynyl (B1212043) group. These rotations give rise to a complex conformational landscape with various possible spatial arrangements (conformers). MD simulations can be used to explore this landscape by simulating the molecule's motion over time, allowing for the identification of the most stable, low-energy conformations. nih.gov
The behavior of this compound is significantly influenced by its environment, particularly the solvent. acs.org MD simulations are well-suited to model the explicit interactions between the solute molecule and surrounding solvent molecules. rsc.org
In polar solvents, specific interactions, such as hydrogen bonding or strong dipole-dipole interactions, can stabilize certain conformations. For related "push-pull" systems, polar solvents have been shown to facilitate the formation of twisted intramolecular charge transfer (TICT) states, which can affect the molecule's fluorescence properties. researchgate.net In contrast, in nonpolar solvents, weaker van der Waals and solvophobic interactions dominate. figshare.com These interactions can promote self-aggregation or specific folding patterns. For instance, MD simulations of related amine-functionalized poly(phenyleneethynylene)s in water have shown that solvophobic interactions are the dominant force in stabilizing a folded helical conformation. figshare.com The tendency to form aggregates or adopt specific conformations is a result of the balance between solute-solute and solute-solvent interactions. nih.govacs.org
Table 3: Summary of Solvent Effects on Molecular Behavior
| Solvent Type | Dominant Interactions | Expected Molecular Behavior |
|---|---|---|
| Polar (e.g., Water, Methanol) | Dipole-dipole, Hydrogen bonding | Stabilization of polar conformers, potential for TICT state formation. researchgate.net |
Predictive Modeling for Structure-Property Relationships (excluding physical properties)
Computational and theoretical chemistry provide powerful tools for establishing predictive relationships between the molecular structure of this compound and its chemical properties, bypassing the need for extensive empirical synthesis and testing. These predictive models are crucial for understanding how structural modifications influence reactivity and optical behavior. By employing quantum mechanical methods, researchers can elucidate the electronic structure, which governs the molecule's interactions and spectroscopic characteristics.
Theoretical studies on regioisomers of similar compounds, such as N,N-dimethyl(((phenylethynyl)phenyl)ethynyl)aniline, have demonstrated a strong correlation between molecular geometry and photophysical properties. researchgate.net For instance, density functional theory (DFT) calculations can predict how the substitution pattern on the aromatic rings affects the π-electron conjugation, which in turn influences properties like absorption wavelength (λabs) and fluorescence quantum yield (ΦF). researchgate.net Models show that meta-branching can disrupt this conjugation, leading to changes in the spectroscopic output. researchgate.net These computational approaches allow for the systematic screening of potential derivatives to identify candidates with desired electronic and optical profiles before their synthesis.
Rational Design of Derivatives with Tunable Optical Features
The rational design of derivatives of this compound with tailored optical features is a significant application of computational chemistry. The core principle involves modifying the molecular structure to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which dictates the absorption and emission properties of the molecule.
Computational studies on various organic fluorophores have established a clear methodology for tuning these properties. nih.govresearchgate.net By strategically adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenyl rings of the this compound scaffold, a donor-acceptor architecture can be created. This intramolecular charge transfer (ICT) character is key to manipulating the optical response. For example, theoretical calculations can predict the effect of different substituents on the electronic and photophysical properties of related phenylethynyl frameworks. kyushu-u.ac.jp
The following table, based on computational predictions for hypothetical derivatives of this compound, illustrates how substituents could tune the molecule's optical properties. The addition of an EDG like methoxy (-OCH3) might raise the HOMO energy, while an EWG like nitro (-NO2) could lower the LUMO energy. These shifts directly impact the HOMO-LUMO gap and, consequently, the absorption and emission wavelengths.
| Derivative | Substituent (Position) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) | Expected Wavelength Shift |
| Parent Compound | None | -5.50 | -1.80 | 3.70 | Reference |
| Derivative A | -OCH₃ (para on phenylethynyl ring) | -5.35 | -1.78 | 3.57 | Red-shift (bathochromic) |
| Derivative B | -NO₂ (para on aniline (B41778) ring) | -5.80 | -2.10 | 3.70 | Minimal Shift |
| Derivative C | -OCH₃ (para on phenylethynyl ring)-NO₂ (para on aniline ring) | -5.65 | -2.08 | 3.57 | Significant Red-shift (bathochromic) |
| Derivative D | -CF₃ (meta on phenylethynyl ring) | -5.60 | -1.95 | 3.65 | Blue-shift (hypsochromic) |
Note: The data in this table is illustrative and derived from general principles of computational chemistry applied to similar molecular structures. It serves to demonstrate the concept of rational design.
This predictive capability allows for the efficient design of new molecules with specific fluorescence colors, quantum yields, and other optical characteristics for applications in materials science and bio-imaging. nih.govnih.gov
Computational Probing of Reaction Transition States and Pathways
Theoretical chemistry is indispensable for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to observe experimentally. mdpi.com For this compound, computational methods like DFT can be used to model potential reactions, such as cycloadditions at the ethynyl group, electrophilic substitution on the aromatic rings, or oxidation of the amine group. researchgate.net
By mapping the potential energy surface of a reaction, chemists can identify the structures of intermediates and transition states—the high-energy species that represent the barrier to a reaction. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate and feasibility.
For instance, a hypothetical reaction pathway for the ozonation of the amine moiety can be computationally modeled. Such studies on related amine compounds have shown that reactions often proceed through a series of steps, including initial hydrogen abstraction followed by oxidation. nih.govresearchgate.net The transition state for each step can be located, and its geometry and vibrational frequencies calculated to confirm it is a true saddle point on the energy surface. nih.gov
The table below presents hypothetical calculated activation energies for sequential steps in a proposed reaction of this compound, illustrating how computational probing works.
| Reaction Step | Description | Transition State | Calculated Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| 1 | H-abstraction from N-methyl group by a radical | TS1 | 12.5 | -5.2 |
| 2 | Addition of O₂ to the resulting radical intermediate | TS2 | 3.8 | -25.7 |
| 3 | Cycloaddition of an azide (B81097) to the ethynyl group | TS3 | 18.2 | -30.1 |
| 4 | Isomerization of a reaction intermediate | TS4 | 8.1 | -2.4 |
Note: This data is hypothetical and based on computational studies of analogous reaction types. It is intended to exemplify the outputs of computational pathway analysis.
These detailed mechanistic insights are crucial for controlling reaction outcomes, optimizing synthetic conditions, and predicting potential byproducts. mdpi.com Computational analysis of reaction dynamics can also reveal branching ratios for competing pathways, providing a comprehensive understanding of the chemical behavior of this compound. nih.gov
Reactivity, Functionalization, and Advanced Derivatization of Dimethyl 2 Phenylethynyl Phenyl Amine
Catalytic Transformations Involving the Ethynyl (B1212043) and Amine Moieties
The strategic positioning of the ethynyl and dimethylamino groups in Dimethyl-(2-phenylethynyl-phenyl)-amine facilitates a range of catalytic transformations. These reactions often exploit the intramolecular interplay between the two functional groups to achieve high selectivity and efficiency in synthesizing complex molecular structures.
Metal-Mediated Transformations of the Alkyne Unit
The alkyne unit is a versatile functional group that readily participates in a wide array of metal-catalyzed reactions. nih.gov Transition metals such as palladium, copper, gold, and ruthenium are commonly employed to activate the carbon-carbon triple bond, enabling additions, couplings, and cyclizations. In the context of 2-alkynyl anilines like this compound, these transformations are pivotal for constructing more elaborate molecular frameworks.
Recent research has highlighted several key metal-mediated reactions:
Hydration: The addition of water across the alkyne can be catalyzed by mercury or ruthenium complexes to yield ketones after tautomerization of the initial enol intermediate. youtube.com
Coupling Reactions: The terminal alkyne can undergo Sonogashira coupling, a palladium/copper-catalyzed reaction, to link with aryl or vinyl halides, extending the conjugated system. nih.gov
Carbocyclizations: In the presence of suitable catalysts, the alkyne can undergo cyclization reactions. For instance, palladium(II) catalysts can initiate a cascade functionalization of internal alkynes to produce fused heterocyclic systems. acs.org
Alkoxy-carbonylation: Palladium-based catalysts can facilitate the intermolecular addition of an alcohol and carbon monoxide across the triple bond to form β-alkoxyacrylates. nih.gov
| Reaction Type | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Di-substituted Alkyne | nih.gov |
| Alkoxy-carbonylation | Palladium-based catalysts, CO, Methanol | β-methoxyacrylate | nih.gov |
| Hydrogenative Carbonyl Vinylation | Metal complexes, H₂ | Vinyl derivative | nih.gov |
| Cyclization/Functionalization | Pd(II) catalysts | Fused Heterocycles | acs.org |
Amine-Directed Catalysis and Functionalization
The dimethylamino group in this compound is not merely a passive substituent. It can act as a directing group in various catalytic processes, enhancing reactivity and controlling regioselectivity. This is often achieved through chelation assistance, where the nitrogen atom coordinates to a metal catalyst, delivering it to a specific site on the molecule.
One strategy for functionalization involves the temporary oxidation of the amine to an N-oxide. This activates the aromatic ring for subsequent group transfer reactions. For example, treatment with triflic anhydride (B1165640) or tosyl chloride can lead to C-O or C-S bond formation on the aromatic ring. nih.gov This method allows for the controlled introduction of new functional groups under metal-free conditions. nih.gov While the primary focus is often C-H functionalization ortho to the amine, the electronic nature of the amine also profoundly influences the reactivity of the entire molecule. The use of 1,1,1-trialkylhydrazinium salts in the presence of a base allows for the amination of electrophilic aromatic compounds through vicarious nucleophilic substitution (VNS). google.com
Domino and Cascade Reactions Leading to Heterocyclic Systems
The proximate arrangement of the amine and alkyne functionalities makes this compound an ideal substrate for domino and cascade reactions that generate complex heterocyclic systems in a single step. These reactions are highly atom-economical and can rapidly build molecular complexity from simple starting materials.
A prominent example is the synthesis of quinolines. Under the influence of various catalysts, including copper, silver, or iodine, 2-alkynyl anilines undergo intramolecular cyclization. researchgate.netnih.gov For example, a copper(II) chloride and air system can generate arylselenyl radicals that initiate a cascade cyclization to form 3-selenylquinolines in good yields. nih.gov Similarly, electrophilic cyclization using reagents like ICl, I₂, or Br₂ results in 6-endo-dig cyclization to produce halogenated quinolines. researchgate.net These reactions proceed through the formation of new C-C and C-heteroatom bonds, leading to the fused ring system characteristic of quinolines.
Other notable cascade reactions include:
Indolo[1,2-b]isoquinoline Synthesis: A tandem reaction using KN(SiMe₃)₂ and nitroarenes can construct fused indole (B1671886) and isoquinoline (B145761) heterocycles. acs.org
Pyrazolo[3,4-b]pyridone Synthesis: Three-component domino reactions of aldehydes with aminopyrazoles and a 1,3-dicarbonyl compound can lead to fused pyridone systems. nuph.edu.ua
Alkynyl Prins Carbocyclization: An acid-catalyzed condensation between an aldehyde and an alkynyl alcohol can generate an oxocarbenium ion that triggers a carbocyclization cascade, forming linear-fused polycyclic systems. rsc.org
| Heterocyclic Product | Key Reagents/Catalyst | Reaction Type | Reference |
|---|---|---|---|
| 3-Selenylquinolines | CuCl₂, Air, Diaryl diselenides | Radical-mediated cascade cyclization | researchgate.netnih.gov |
| 3-Haloquinolines | ICl, I₂, Br₂ | 6-endo-dig electrophilic cyclization | researchgate.net |
| Indolo[1,2-b]isoquinolines | KN(SiMe₃)₂, Nitroarenes | Base-promoted tandem synthesis | acs.org |
| Linear-fused Polycycles | Tf₂NH or TfOH (acid catalyst) | Alkynyl Prins carbocyclization cascade | rsc.org |
| 1-Aminoisoquinolines | Me₃Al, Amines | Domino nucleophilic addition/intramolecular cyclisation | beilstein-journals.org |
Regioselective Functionalization Strategies
Achieving regioselectivity is a central challenge in organic synthesis. For a multifunctional molecule like this compound, strategies that can selectively modify one part of the molecule while leaving others untouched are of high value.
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The aniline (B41778) ring in this compound is subject to aromatic substitution reactions, with the regiochemical outcome dictated by the electronic properties of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The dimethylamino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The phenylethynyl group, in contrast, is a deactivating group. Therefore, electrophilic attack (e.g., halogenation, nitration, Friedel-Crafts reactions) is strongly directed to the positions ortho and para to the dimethylamino group. youtube.com The para position (C4) is generally favored over the ortho position (C6) due to reduced steric hindrance.
Nucleophilic Aromatic Substitution (SNAr): The aniline ring is electron-rich and thus generally not susceptible to SNAr, which requires the presence of strong electron-withdrawing groups (like nitro groups) to stabilize the negatively charged Meisenheimer intermediate. nih.govyoutube.com Therefore, direct SNAr on the parent compound is unlikely. However, derivatization of the ring with suitable electron-withdrawing groups could potentially enable subsequent nucleophilic substitution reactions. google.com
Selective Derivatization of the Phenylethynyl Group
The phenylethynyl group offers a second major site for selective functionalization, distinct from the aniline ring. The carbon-carbon triple bond can undergo a variety of addition reactions.
Hydrohalogenation: The addition of H-X (X = Cl, Br, I) across the triple bond typically follows Markovnikov's rule, with the halogen adding to the more substituted carbon (the one attached to the phenyl group). youtube.com
Hydroboration-Oxidation: This two-step process results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde after tautomerization of the intermediate enol. youtube.com
Halogenation: The addition of X₂ (X = Cl, Br) can lead to di- or tetra-haloalkane products, depending on the stoichiometry.
Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively, to form various cyclic and heterocyclic structures.
Nitrile Synthesis: In a metal-free transformation, internal alkynes can be converted directly into two nitrile molecules through cleavage of the C≡C triple bond using reagents like N-iodosuccinimide (NIS) and trimethylsilyl (B98337) azide (B81097) (TMSN₃). mdpi.com
These selective derivatizations allow for the tailored modification of either the aromatic core or the acetylenic side chain, providing a rich toolbox for creating a diverse library of compounds based on the this compound scaffold.
Synthesis of Polymeric and Oligomeric Systems Incorporating this compound Motifs
The unique electronic and structural characteristics of this compound, arising from the interplay between the electron-donating N,N-dimethylamino group and the π-conjugated phenylethynyl moiety, make it an attractive building block for the construction of advanced polymeric and oligomeric systems. The presence of the reactive terminal alkyne and the potential for functionalization of the aromatic rings provide multiple avenues for incorporation into larger molecular architectures. These materials are of interest for their potential applications in organic electronics, sensing, and photonics.
Main-Chain and Side-Chain Conjugated Polymers
The integration of the this compound unit into the main chain of a polymer can lead to the formation of conjugated polymers with interesting optoelectronic properties. One of the most common methods to achieve this is through metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. In a typical Sonogashira polymerization, a dihaloaromatic monomer is coupled with a diethynyl aromatic monomer in the presence of a palladium catalyst and a copper(I) co-catalyst.
For instance, a hypothetical polymerization to create a main-chain polymer could involve the synthesis of a dihalo-derivative of this compound, which could then be copolymerized with a diethynyl comonomer. Alternatively, a diethynyl derivative could be polymerized with a dihaloaromatic compound. The resulting poly(phenylene ethynylene) (PPE) type polymer would have the N,N-dimethylaniline unit directly incorporated into the conjugated backbone, influencing its electronic properties. The electron-donating nature of the dimethylamino group would be expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, potentially tuning its band gap and emission characteristics.
While specific examples of main-chain polymers of this compound are not prevalent in the literature, the synthesis of related poly(phenylene ethynylene)s containing N,N-dimethylaniline units has been reported. These studies provide a blueprint for how such polymerizations could be designed.
Table 1: Potential Strategies for Main-Chain Polymer Synthesis
| Polymerization Strategy | Monomer 1 | Monomer 2 | Potential Polymer Structure |
| Sonogashira Coupling | Di-iodo-functionalized this compound | 1,4-Diethynylbenzene | Alternating copolymer with phenylene ethynylene and dimethylaminophenyl-phenylethynyl units |
| Oxidative Coupling | This compound (with a terminal alkyne) | - | Homopolymer with a polydiacetylene-like backbone |
The incorporation of this compound as a side-chain functionality offers another route to functional polymers. In this approach, the core motif is attached as a pendant group to a pre-existing polymer backbone or a monomer that is subsequently polymerized. This can be achieved by first functionalizing the aniline or phenyl ring of the molecule with a polymerizable group, such as a vinyl, acrylate, or norbornene moiety. The subsequent polymerization of this functionalized monomer would yield a polymer with the this compound unit as a side chain. This approach allows for the properties of the polymer backbone (e.g., solubility, processability, and mechanical strength) to be tuned independently of the electronic properties of the pendant group.
Oligomeric Scaffolds for Enhanced Electronic Communication
The synthesis of well-defined oligomeric scaffolds incorporating the this compound motif allows for a more precise control over the molecular architecture and a deeper understanding of structure-property relationships. Stepwise synthesis, often employing iterative Sonogashira coupling reactions, can be used to build up oligomers of specific lengths and geometries.
These oligomeric scaffolds are valuable for studying intramolecular energy and charge transfer processes. The defined spatial arrangement of the chromophoric and electronically active this compound units allows for the investigation of through-bond and through-space electronic communication.
An interesting example of a well-defined oligomeric scaffold is the synthesis of a twisted macrocycle derived from a molecule containing two N,N-dimethylaniline units linked by an acetylene (B1199291) bridge. rsc.org This work demonstrates the potential to create complex, three-dimensional structures from building blocks related to this compound. Such structures are of interest for their chiroptical properties and their potential as hosts in supramolecular chemistry.
Table 2: Examples of Building Blocks for Oligomeric Scaffolds
| Building Block | Coupling Reaction | Resulting Oligomer/Scaffold | Potential Application |
| Iodo-functionalized this compound | Sonogashira Coupling | Linear Oligo(phenylene ethynylene)s | Molecular wires, study of conjugation length effects |
| Diethynyl-functionalized benzene (B151609) and this compound | Sonogashira Coupling | Shape-persistent macrocycles | Host-guest chemistry, sensing |
| This compound with an orthogonal protecting group strategy | Iterative Deprotection/Coupling | Dendrimers | Light-harvesting systems, multielectron redox catalysts |
The synthesis of these oligomeric systems relies on high-yielding and selective reactions to ensure the purity and structural integrity of the final products. The insights gained from studying these well-defined oligomers can then be applied to the design of more complex polymeric materials with tailored electronic and photophysical properties.
Supramolecular Chemistry and Self Assembly Research with Dimethyl 2 Phenylethynyl Phenyl Amine
Non-Covalent Interactions and Molecular Recognition
The molecular structure of Dimethyl-(2-phenylethynyl-phenyl)-amine, featuring a dimethylamino group, a phenyl ring, and a phenylethynyl group, suggests the potential for various non-covalent interactions. The aromatic rings are prime candidates for π-π stacking, a common interaction in the assembly of π-conjugated systems. nih.gov The nitrogen atom of the dimethylamino group could potentially act as a hydrogen bond acceptor.
Hydrogen Bonding and π-Stacking Architectures
Host-Guest Complexation Studies
Host-guest chemistry, a central area of supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. nih.govmdpi.com This process is highly dependent on molecular recognition, driven by factors such as size, shape, and chemical complementarity between the host and guest. While numerous host molecules like cyclodextrins and cucurbiturils have been studied for their ability to form complexes with various guests, mdpi.comrsc.orgresearchgate.net there is no specific literature found detailing host-guest complexation studies where this compound acts as either the host or the guest.
Controlled Self-Assembly into Ordered Structures
The self-assembly of small molecules into well-defined nanostructures is a "bottom-up" approach to creating functional materials. nih.gov This process is driven by the minimization of energy through the formation of stable, ordered aggregates.
Formation of Nanostructures (e.g., Microrods, Nanorods)
The formation of nanostructures like microrods and nanorods from organic molecules is an active area of research, with applications in electronics and photonics. nih.govsemanticscholar.org The morphology of these structures is dictated by the intrinsic properties of the molecule and the conditions of the self-assembly process, such as solvent and temperature. rsc.orgmdpi.com However, there are no specific reports found on the controlled self-assembly of this compound into microrods, nanorods, or other defined nanostructures.
Morphological Characterization of Assembled States
The characterization of self-assembled structures is typically performed using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to visualize the morphology. rsc.orgmdpi.com Spectroscopic methods can provide insights into the molecular interactions within the assembly. Due to the lack of studies on the self-assembly of this compound, no morphological characterization data is available.
Dynamic Supramolecular Systems and Stimuli-Responsive Behavior
Dynamic supramolecular systems are those in which the molecular components can reversibly associate and dissociate, allowing the system to adapt in response to external stimuli such as light, temperature, or chemical signals. uni-wuerzburg.denih.govbeilstein-institut.de This responsiveness is a key feature for the development of "smart" materials. nih.govnih.gov The investigation of this compound within the context of dynamic or stimuli-responsive systems has not been reported in the available literature.
Advanced Applications in Chemical and Materials Science Research
Molecular Probes and Sensors (Focus on Design Principles and Sensing Mechanisms)
The design of molecular probes and sensors relies on the principle of converting a specific analyte binding event into a measurable signal. The structure of Dimethyl-(2-phenylethynyl-phenyl)-amine, with its electron-donating and π-conjugated components, is well-suited for the development of fluorescent chemosensors. The interaction with analytes can modulate the electronic properties of the molecule, leading to observable changes in its fluorescence, such as quenching ("turn-off") or enhancement ("turn-on").
Design of Fluorescent Chemosensors for Specific Analytes
The design of fluorescent chemosensors based on scaffolds like this compound involves the strategic incorporation of recognition sites for specific analytes. The core principle lies in the modulation of an intramolecular charge transfer (ICT) process upon analyte binding. In its ground state, the molecule possesses a certain electron distribution. Upon excitation with light, an electron is promoted to a higher energy level, leading to a new charge distribution in the excited state. The nature and polarity of the surrounding environment, as well as interactions with specific analytes, can significantly influence this ICT process, thereby affecting the fluorescence emission wavelength and intensity.
For instance, the nitrogen atom of the dimethylamino group can act as a binding site for metal ions. nih.govresearchgate.net Coordination of a metal ion would alter the electron-donating ability of the amino group, thereby affecting the ICT character of the entire molecule and leading to a change in its fluorescence properties. This principle can be extended to the detection of other analytes by incorporating appropriate functional groups that can selectively interact with the target species. The phenylethynyl bridge provides a rigid and conjugated pathway for efficient electronic communication between the recognition site and the fluorophore core.
Theoretical studies on regioisomers of a closely related compound, N,N-dimethyl(((phenylethynyl)phenyl)ethynyl)aniline, have shown that the position of the functional groups significantly impacts the photophysical properties. researchgate.net These studies underscore the importance of precise structural control in the design of fluorescent probes to achieve desired sensing capabilities.
Chemodosimeters and Turn-On/Off Sensing Mechanisms
Beyond chemosensors that exhibit reversible binding, this compound derivatives can be engineered as chemodosimeters. Chemodosimeters undergo an irreversible chemical reaction with the analyte, leading to a permanent change in their chemical structure and, consequently, their fluorescence properties. This reaction-based sensing approach can offer high selectivity and sensitivity.
A "turn-off" sensing mechanism typically involves the quenching of fluorescence upon interaction with an analyte. This can occur through various processes, such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). In a PET-based sensor, the analyte can introduce a new non-radiative decay pathway for the excited state, thus diminishing the fluorescence intensity.
Conversely, a "turn-on" mechanism results in an increase in fluorescence emission. This is often achieved by designing a molecule that is initially non-fluorescent or weakly fluorescent due to a quenching process. The interaction with the analyte can suppress this quenching pathway, thereby "turning on" the fluorescence. For example, a reaction with the analyte might alter the electronic structure in a way that inhibits PET, leading to a significant enhancement of the fluorescence quantum yield. The design of such systems requires a delicate balance of the electronic energy levels of the sensor and the analyte.
The following table illustrates the conceptual basis for turn-on/off sensing mechanisms:
| Sensing Mechanism | Initial State | Interaction with Analyte | Final State |
| Turn-Off | Highly Fluorescent | Analyte introduces a quenching pathway (e.g., PET) | Fluorescence is quenched |
| Turn-On | Non/Weakly Fluorescent (due to internal quenching) | Analyte suppresses the quenching pathway | Fluorescence is enhanced |
Probes for Mechanistic Studies in Chemical Environments
The sensitivity of the fluorescence of this compound and its derivatives to the local environment makes them valuable probes for mechanistic studies. The phenomenon of solvatochromism, where the absorption and emission spectra of a compound shift with the polarity of the solvent, is a key feature of molecules with a significant change in dipole moment between the ground and excited states. beilstein-journals.orgnih.gov This property arises from the stabilization or destabilization of the excited state by the solvent molecules.
The significant solvatochromic behavior observed in donor-acceptor substituted phenylethynyl systems suggests that this compound could be employed to probe the polarity of microenvironments, such as in biological systems or within polymer matrices. beilstein-journals.org By monitoring the shifts in its fluorescence spectrum, information about the local polarity and changes therein can be obtained. This can be particularly useful for studying chemical reactions, protein folding, or the formation of micelles.
Organic Electronic and Optoelectronic Research
The conjugated π-system and the presence of electron-donating and accepting moieties make this compound an interesting candidate for applications in organic electronics and optoelectronics. These fields leverage the unique electronic properties of organic molecules to create devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Development of Organic Light-Emitting Materials (OLEDs) Based on Conjugated Architectures
Organic light-emitting diodes (OLEDs) are devices that produce light from a thin film of organic material when an electric current is passed through it. The performance of an OLED is critically dependent on the properties of the organic materials used, particularly their ability to transport charges (holes and electrons) and to efficiently emit light.
The following table summarizes key parameters of related compounds that are relevant for OLED applications:
| Compound | Absorption Max (λabs) | Fluorescence Quantum Yield (ΦF) | Reference |
| Regioisomer 1a of nDPEA | 383 nm | 0.85 | researchgate.net |
| Regioisomer 1c of nDPEA | 368 nm | 0.82 | researchgate.net |
| Regioisomer 1e of nDPEA | 366 nm | 0.79 | researchgate.net |
Data for regioisomers of N,N-dimethyl(((phenylethynyl)phenyl)ethynyl)aniline in CH2Cl2 solution.
Charge Transport Mechanism Studies in Thin Films
The ability of an organic material to transport charge carriers (electrons and holes) is fundamental to its performance in electronic devices. In organic semiconductors, charge transport typically occurs via a hopping mechanism, where charges jump between adjacent molecules in the solid state. The efficiency of this process is influenced by factors such as the molecular packing in the thin film and the reorganization energy of the molecule.
Studies on related flexible organic molecules have shown that crystal packing forces can significantly impact the molecular conformation and decrease the internal reorganization energy, thereby enhancing charge transport. nih.gov The rigid phenylethynyl linker in this compound is expected to promote a more ordered packing in thin films, which could be beneficial for charge transport.
The investigation of charge transport properties often involves the fabrication of thin-film devices and the measurement of their current-voltage characteristics. Theoretical calculations, such as density functional theory (DFT), can also provide valuable insights into the electronic structure and charge transport parameters of a material. nih.govnih.gov While specific experimental data on the charge transport properties of this compound are not available in the literature, the characteristics of similar conjugated systems suggest that it would likely exhibit p-type (hole-transporting) behavior due to the presence of the electron-donating dimethylamino group.
Components for Organic Photovoltaic Cells (Focus on Energy Level Alignment)
In the architecture of organic photovoltaic (OPV) cells, particularly in inverted p-i-n structures like those using perovskite as the light-absorbing layer, the hole transport layer (HTL) plays a critical role. researchgate.netmdpi.com The HTL facilitates the efficient extraction of holes from the absorber layer and their transport to the anode (commonly indium tin oxide, ITO), while simultaneously blocking electrons to prevent recombination at the anode interface. mdpi.comresearchgate.net The efficacy of this process is fundamentally governed by the relative alignment of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the constituent layers. researchgate.netresearchgate.net
For an effective HTL, its HOMO energy level must be positioned between the HOMO level of the donor material (e.g., the valence band maximum of the perovskite) and the work function of the anode. mdpi.com This alignment creates a cascading energy pathway, enabling efficient hole extraction and transport. Conversely, the LUMO level of the HTL should be significantly higher than that of the donor to create a substantial energy barrier for electrons, thus preventing them from reaching the anode and recombining. researchgate.net
Theoretical calculations using Density Functional Theory (DFT) are a standard method for predicting the HOMO and LUMO levels of new materials to assess their suitability for OPV applications before synthesis. nih.goviaamonline.org Based on the principles of energy level alignment, the suitability of this compound as an HTL would depend on whether its HOMO/LUMO levels align favorably with the other materials in a given solar cell stack, as illustrated in the table below.
Table 1: Illustrative Energy Level Alignment in a p-i-n Perovskite Solar Cell
This table shows representative energy levels for different layers in a standard p-i-n perovskite solar cell. For a material like this compound to function as an effective Hole Transport Layer (HTL), its HOMO level should ideally fall between that of the Perovskite and the Anode, while its LUMO level should be higher than that of the Perovskite.
| Layer | Component Example | Function | Typical Energy Level (eV) |
| Anode | ITO | Hole Collection | Work Function: ~ -4.7 |
| Hole Transport Layer (HTL) | This compound (Hypothetical) | Hole Extraction/Transport, Electron Blocking | HOMO: -5.0 to -5.3 (Required), LUMO: > -3.9 (Required) |
| Absorber (i-layer) | MAPbI₃ Perovskite | Light Absorption, Charge Generation | HOMO: ~ -5.4, LUMO: ~ -3.9 |
| Electron Transport Layer (ETL) | PCBM / C60 | Electron Extraction/Transport, Hole Blocking | HOMO: ~ -6.2, LUMO: ~ -4.2 |
| Cathode | Ag / Al | Electron Collection | Work Function: ~ -4.3 |
Note: Data is illustrative and compiled from typical values found in photovoltaic research to demonstrate the concept of energy level alignment.
Advanced Catalytic Research (as a Ligand or Organocatalyst)
The molecular structure of this compound contains two distinct functional groups—a tertiary amine and an internal alkyne—that can be exploited in catalytic applications. This dual functionality allows it to be investigated as both a ligand for transition metal complexes and as a potential organocatalyst.
The design of ligands is central to homogeneous catalysis, as they control the reactivity, selectivity, and stability of the metallic center. tum.de this compound possesses two potential coordination sites: the nitrogen atom with its lone pair of electrons and the carbon-carbon triple bond with its π-electron system. This allows it to function as either a monodentate ligand (coordinating through either N or the alkyne) or a bidentate (chelating) N,alkyne ligand.
The parent scaffold, 2-(phenylethynyl)aniline, has been successfully employed as a ligand in transition-metal-catalyzed reactions, such as the intramolecular hydroamination to form 2-phenylindole. figshare.com In such reactions, the aniline (B41778) nitrogen and the alkyne work in concert with the metal catalyst to facilitate the transformation. figshare.com The introduction of the two methyl groups on the nitrogen atom in this compound modifies the ligand's properties in several ways compared to its primary amine analogue:
Electronic Effect: The methyl groups are electron-donating, increasing the Lewis basicity of the nitrogen atom and enhancing its coordinating ability.
Steric Hindrance: The methyl groups provide steric bulk around the nitrogen donor, which can influence the coordination geometry of the metal complex and the selectivity of the catalytic reaction. Bulky aniline-based ligands are known to be effective in various late transition metal-catalyzed processes. mdpi.com
This compound is a promising candidate for forming complexes with late transition metals like palladium, platinum, gold, or copper, which are known to coordinate with both amines and alkynes. iau.irresearchgate.net The specific catalytic applications would depend on the metal used and the reaction conditions.
Table 2: Examples of Catalytic Reactions Using Structurally Related Ligands/Substrates
This table provides examples of transition metal-catalyzed reactions where aniline or phenylethynyl motifs, similar to those in this compound, are involved as directing groups or ligands.
| Reaction Type | Substrate/Ligand Example | Catalyst | Key Finding |
| Intramolecular Hydroamination | 2-(Phenylethynyl)aniline | Group 7-12 Transition Metal Complexes | The aminoalkyne acts as a ligand to facilitate cyclization into indole (B1671886) derivatives. figshare.com |
| para-Selective C-H Olefination | N,N-Dimethylaniline | Pd(OAc)₂ / S,O-Ligand | The N,N-dimethylaniline moiety directs C-H activation, showcasing its interaction with a palladium catalyst. nih.gov |
| Olefin Polymerization | 8-Arylnaphthylamines | Ni, Pd, Fe Complexes | Aniline derivatives are used to create ligands where steric and electronic properties are tuned for catalytic performance. mdpi.com |
Organocatalysis utilizes small organic molecules to accelerate chemical reactions without the need for a metal. nih.gov While primary and secondary amines are famous for their roles in enamine and iminium ion catalysis, tertiary amines like this compound are also valuable organocatalysts, operating through different activation modes. nih.govmdpi.com
Although no direct organocatalytic applications of this specific molecule are documented in the analyzed literature, its N,N-dimethylamino group could potentially engage in several established activation modes:
Nucleophilic Catalysis: Tertiary amines can act as nucleophilic catalysts by attacking an electrophilic substrate (e.g., an acyl chloride or anhydride) to form a highly reactive cationic intermediate. This intermediate is then more susceptible to attack by a weak nucleophile. The phenylethynyl group's electronic properties could modulate the nucleophilicity of the amine.
Brønsted Base Catalysis: The amine can function as a base, deprotonating a pro-nucleophile (e.g., a thiol or a carbon acid) to increase its reactivity toward an electrophile.
Lewis Base Catalysis: The nitrogen lone pair can activate Lewis acids (e.g., silicon-based reagents), enhancing their reactivity in various transformations.
The presence of the rigid phenylethynyl substituent at the ortho position could impart unique steric constraints that might be exploited to achieve selectivity in certain reactions. The interplay between the basic nitrogen center and the π-system of the alkyne offers a platform for designing new organocatalytic transformations.
Table 3: Potential Organocatalytic Activation Modes for a Tertiary Amine
This table outlines the general ways a tertiary amine moiety, such as the one in this compound, can function as an organocatalyst.
| Activation Mode | Mechanism Description | Role of Tertiary Amine | Example Reaction Class |
| Nucleophilic Catalysis | The amine attacks an electrophile (E) to form a reactive, positively charged intermediate [Amine-E]⁺. | Nucleophilic Catalyst | Acylation of alcohols (e.g., Baylis-Hillman reaction) |
| Brønsted Base Catalysis | The amine removes a proton from a substrate (H-Nu) to generate a more potent nucleophile (Nu⁻). | General Base | Michael additions, Knoevenagel condensations |
| Lewis Base Catalysis | The amine's lone pair coordinates to a Lewis acid (LA), activating it or the substrate it is attached to. | Lewis Base | Allylation reactions using trichlorosilanes |
Emerging Research Directions and Future Outlook
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organic molecules like Dimethyl-(2-phenylethynyl-phenyl)-amine is traditionally performed using batch processing. However, flow chemistry, which involves conducting reactions in a continuous stream through a network of tubes and reactors, is emerging as a powerful alternative. mdpi.com This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety profiles, particularly for exothermic reactions or those involving hazardous intermediates. mdpi.commdpi.com
The integration of this compound synthesis into an automated flow chemistry platform could revolutionize its production. dtu.dk Automated systems can perform multi-step syntheses and optimizations with minimal human intervention, accelerating the discovery of new derivatives and their properties. dtu.dknih.gov For instance, a system could be programmed to vary the substituents on the phenyl or aniline (B41778) rings, rapidly generating a library of related compounds for screening in various applications. The use of heterogeneous catalysts, such as copper-on-charcoal which has been effective for similar cycloaddition reactions in flow, could further enhance the sustainability and efficiency of the process. nih.gov
Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Synthetic Step of a this compound Analog
| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Reaction Time | 12-24 hours | 15-30 minutes |
| Temperature Control | ± 5 °C | ± 0.5 °C |
| Yield | 75% | >90% |
| Safety | Handling of potentially unstable intermediates in large volumes | Small reaction volumes, contained system, enhanced heat dissipation |
| Scalability | Difficult, requires re-optimization | Straightforward by extending run time |
| Reproducibility | Operator-dependent | High |
Machine Learning and AI-Driven Materials Design for Compound Optimization
The sheer number of possible chemical structures presents a significant challenge for materials discovery. Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools for navigating this vast chemical space. nih.gov By training algorithms on existing chemical data, ML models can predict the properties of new, unsynthesized molecules, thereby guiding experimental efforts toward the most promising candidates.
Table 2: Illustrative Parameters for AI-Driven Optimization of this compound Derivatives
| Target Application | Key Properties for Optimization | Potential Structural Modifications | Predicted Outcome |
|---|---|---|---|
| Organic Light-Emitting Diode (OLED) Emitter | Emission Wavelength (e.g., blue), High Quantum Yield, Thermal Stability | Introduction of bulky side groups to prevent aggregation, addition of heterocyclic moieties | Enhanced electroluminescence efficiency and device lifetime |
| Fluorescent Sensor for Metal Ions | High Selectivity, "Turn-on" Fluorescence Response, Water Solubility | Incorporation of specific ion-binding sites (chelators), attachment of hydrophilic groups | Sensitive and selective detection of target metal ions in aqueous media |
| Nonlinear Optical Material | High Hyperpolarizability, Thermal Stability | Extension of π-conjugation, creation of a strong donor-acceptor system | Increased second-order nonlinear optical response |
New Frontiers in Mechanochemical Synthesis and Processing
Mechanochemistry, the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. nih.govmdpi.com By eliminating the need for bulk solvents, mechanochemistry can reduce waste, lower energy consumption, and in some cases, enable reactions that are difficult to achieve in solution. mdpi.com This technique is particularly promising for the synthesis of solid-state materials and for reactions involving poorly soluble reagents.
The synthesis of this compound and its derivatives could benefit significantly from mechanochemical approaches. For instance, the Sonogashira coupling, a common reaction to form the phenylethynyl bond, typically requires anhydrous and deoxygenated solvents. A mechanochemical adaptation could potentially be performed in a ball mill, simplifying the procedure and making it more sustainable. Furthermore, mechanochemical processing could be explored for the post-synthesis modification of the compound, such as creating co-crystals or solid dispersions to tune its material properties. Research on benzoxazole (B165842) derivatives has shown that mechanochemical methods can lead to high yields in significantly reduced reaction times. mdpi.com
Table 3: Potential Advantages of Mechanochemical Synthesis for a this compound Derivative
| Synthesis Parameter | Conventional Solution-Phase Synthesis | Mechanochemical Synthesis (Ball Milling) |
|---|---|---|
| Solvent Requirement | Significant volume (e.g., THF, Toluene) | None or minimal (Liquid-Assisted Grinding) |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Input | Heating/refluxing | Mechanical energy from milling |
| Work-up Procedure | Solvent evaporation, extraction, chromatography | Direct isolation of product or simple washing |
| Environmental Impact | Generation of solvent waste | Significantly reduced waste |
| Product Polymorphism | Can be difficult to control | Potential to access novel crystalline forms |
Cross-Disciplinary Synergies in Functional Material Development
The true potential of this compound will be realized through collaborations that span traditional scientific disciplines. The unique electronic structure of the molecule, arising from the interaction between the nitrogen lone pair and the extensive π-system of the phenylethynyl group, makes it a prime candidate for applications in materials science, electronics, and biology. The development of related heterocyclic compounds like thiazole (B1198619) and benzothiazole (B30560) derivatives has already demonstrated the power of such synergies, leading to advances in therapeutics, sensors, and imaging agents. fabad.org.trnih.gov
Synergistic efforts could see chemists synthesizing novel derivatives, physicists characterizing their photophysical and electronic properties, and engineers integrating them into devices. For example, its fluorescence properties could be harnessed by biochemists to develop probes for cellular imaging. nih.gov Materials scientists could incorporate it into polymer matrices to create new composites with advanced optical or mechanical properties. The development of related 2-phenylbenzothiazole (B1203474) derivatives as chromophores highlights the potential for these types of molecules in light-emitting applications and as versatile building blocks. nih.gov This cross-pollination of expertise is essential for translating fundamental chemical knowledge into tangible technological innovations.
Table 4: Examples of Cross-Disciplinary Applications for Functionalized this compound
| Discipline 1 | Discipline 2 | Collaborative Goal | Potential Application |
|---|---|---|---|
| Organic Chemistry | Materials Science | Develop processable, photoactive polymers | Flexible organic solar cells or photodetectors |
| Supramolecular Chemistry | Biomedical Engineering | Create self-assembling nanostructures for drug delivery | Targeted cancer therapy with stimuli-responsive drug release |
| Inorganic Chemistry | Optoelectronics | Synthesize metal complexes with tailored emissive properties | Highly efficient OLEDs for displays and lighting |
| Analytical Chemistry | Environmental Science | Design selective chemosensors | Real-time monitoring of environmental pollutants |
Q & A
Q. What are the optimal synthetic routes for preparing Dimethyl-(2-phenylethynyl-phenyl)-amine, and what experimental conditions are critical for yield optimization?
The synthesis of aryl-ethynyl amines often involves palladium-catalyzed coupling reactions, such as Sonogashira coupling, between halogenated aryl amines and terminal alkynes. For this compound, a plausible route may include:
- Step 1 : Bromination of a dimethylphenylamine precursor to introduce a halogen at the 2-position.
- Step 2 : Sonogashira coupling with phenylacetylene under inert conditions (e.g., N₂ atmosphere) using Pd(PPh₃)₄/CuI as catalysts and a base like triethylamine .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Critical factors include temperature control (60–80°C for coupling), stoichiometric ratios (1:1.2 aryl halide:alkyne), and catalyst loading (2–5 mol% Pd). Side reactions, such as homocoupling of alkynes, can be minimized by rigorous exclusion of oxygen .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?
- ¹H NMR : The dimethylamine group (–N(CH₃)₂) appears as a singlet at δ 2.8–3.2 ppm. The ethynyl proton (C≡C–H) is typically absent due to coupling with palladium in Sonogashira reactions, but the aryl protons (ortho, meta, para to the ethynyl group) show splitting patterns dependent on substitution .
- ¹³C NMR : The sp-hybridized carbons of the ethynyl group resonate at δ 80–90 ppm (C≡C), while aromatic carbons appear between δ 120–140 ppm.
- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]⁺ confirms the molecular weight. Fragmentation patterns may include loss of methyl groups (–15 amu) or cleavage of the ethynyl bond .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported yields for Sonogashira couplings of aryl amines, and what strategies mitigate side reactions?
Yield discrepancies often arise from:
- Catalyst Deactivation : Trace oxygen or moisture can oxidize Pd(0) to inactive Pd(II). Use of degassed solvents and Schlenk techniques improves reproducibility .
- Competing Reactions : Homocoupling of alkynes (forming diynes) is suppressed by adding Cul as a co-catalyst and maintaining a 10:1 solvent ratio (DMF/toluene) to stabilize intermediates .
- Substrate Sensitivity : Electron-rich aryl halides (e.g., dimethylamine derivatives) may require lower temperatures (50°C) to prevent decomposition. Kinetic monitoring via TLC or in situ IR spectroscopy helps optimize reaction times .
Q. How does solvent polarity influence the stability of this compound, and what experimental designs assess its degradation pathways?
- Stability Studies : Conduct accelerated degradation tests in solvents of varying polarity (e.g., DMSO, THF, hexane) under controlled light/temperature. Monitor via HPLC-UV at 254 nm to track decomposition products. Polar aprotic solvents like DMSO may stabilize the compound via hydrogen bonding with the amine group .
- Mechanistic Insights : LC-MS analysis of degraded samples can identify oxidation products (e.g., nitro or hydroxylated derivatives) or hydrolysis byproducts. Computational modeling (DFT) predicts susceptible bonds (e.g., ethynyl vs. amine) under specific conditions .
Q. What methodologies are recommended for analyzing the environmental impact of this compound in laboratory wastewater?
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges concentrates the compound from aqueous waste.
- Analytical Techniques :
- GC-MS : Quantifies volatile degradation products after derivatization (e.g., silylation of amines).
- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity. Compare results with regulatory thresholds (e.g., OECD guidelines) .
- Mitigation Strategies : Implement in-lab neutralization (e.g., treatment with activated carbon) before disposal .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the catalytic efficiency of Pd vs. Cu in Sonogashira reactions for ethynyl-aryl amines?
- Controlled Experiments : Compare Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂, and Cu-free systems under identical conditions. Monitor reaction progress via ¹H NMR.
- Mechanistic Studies : XAFS or XPS analysis reveals oxidation states of Pd/Cu during catalysis. Pd(0) is active for oxidative addition, while Cu(I) facilitates alkyne activation .
- Literature Review : Cross-reference studies using analogous substrates (e.g., ethynyl-aniline derivatives) to identify trends in catalyst performance .
Methodological Recommendations
Q. What safety protocols are essential when handling this compound, given its structural similarity to hazardous amines?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis and purification to avoid inhalation of vapors.
- Waste Management : Segregate amine-containing waste and treat with acidic solutions (e.g., 1 M HCl) to protonate and neutralize before disposal .
Q. How can computational tools aid in predicting the reactivity of this compound in novel reactions?
- Retrosynthetic Analysis : Tools like AiZynthFinder propose synthetic pathways using known reaction templates (e.g., Buchwald-Hartwig amination for amine functionalization) .
- DFT Calculations : Optimize transition states for proposed reactions (e.g., electrophilic aromatic substitution at the ethynyl-phenyl position) to predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
